molecular formula C21H16O4 B1292298 4-Acetoxy-4'-phenoxybenzophenone CAS No. 890099-60-2

4-Acetoxy-4'-phenoxybenzophenone

Cat. No.: B1292298
CAS No.: 890099-60-2
M. Wt: 332.3 g/mol
InChI Key: XWWHYSFBAQRSCB-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-phenoxybenzophenone (4-APB) is a synthetic phenolic compound that has been used in a variety of scientific research applications. It is a derivative of benzophenone and has been used as a photochemical reagent, a photoinitiator, and a photostabilizer. 4-APB has also been used in the synthesis of other organic compounds and as a reagent in organic synthesis. In addition, 4-APB has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.

Scientific Research Applications

Ultraviolet Light Absorption and Photostability

4-Acetoxy-4'-phenoxybenzophenone is primarily recognized for its role as a UV absorber, extensively utilized in various industries including medicine, cosmetics, and manufacturing. The compound's ability to absorb ultraviolet light effectively makes it valuable for products requiring protection against UV radiation, such as sunscreens and plastics. For instance, benzophenone-3, a related compound, is notably used in sunscreen formulations for its UV-absorbing properties and its ability to enhance color stability in products exposed to sunlight (Okereke et al., 1994). This UV-absorbing characteristic is essential for maintaining the integrity and efficacy of products exposed to sunlight.

Biodegradation and Environmental Fate

The degradation and metabolic pathways of benzophenone derivatives like this compound are crucial for understanding their environmental impact and biocompatibility. Studies have identified various metabolites and degradation products of benzophenone compounds, which are essential for assessing the ecological and health-related implications of these chemicals. For example, research has isolated specific metabolites such as p-hydroxybenzophenone from animal models, providing insights into the metabolic pathways and potential biological interactions of these compounds (Stocklinski et al., 1980).

Hormonal Activity and Reproductive Health

Some benzophenone derivatives have been examined for their hormonal activities and potential effects on reproductive health. Studies involving animal models have explored how these compounds, through their estrogenic and other hormonal activities, might influence gene expression profiles in reproductive organs. Such investigations are vital for comprehending the broader physiological implications of these chemicals, especially considering their widespread use in consumer products (Nakamura et al., 2018).

Antioxidant and Protective Properties

Benzophenone derivatives are also studied for their potential antioxidant properties and their ability to confer protection against various forms of cellular and tissue damage. Research has highlighted the protective effects of compounds like 2,4-dihydroxybenzophenone against toxin-induced damage in biological systems, underscoring the therapeutic potential of these compounds in mitigating oxidative stress and its associated pathologies (He et al., 2011).

Properties

IUPAC Name

[4-(4-phenoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15(22)24-19-11-7-16(8-12-19)21(23)17-9-13-20(14-10-17)25-18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWHYSFBAQRSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641706
Record name 4-(4-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-60-2
Record name 4-(4-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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